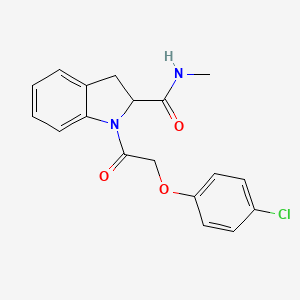

1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide” is a compound that belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated . It shares the part structure of phenoxyacetic acid .

Synthesis Analysis

The synthesis of similar compounds involves the use of IR and NMR spectroscopic techniques . The process typically involves the creation of a library of synthetic compounds, which are then evaluated for their biological activity .Molecular Structure Analysis

The molecular structure of similar compounds involves various elements. For instance, in the title compound, C (16)H (14)Cl (2)N (2)O (4)·H (2)O, the hydrazine and water molecules are both located on twofold axes . The C-N-N-C torsion angle is -72.66 (1)° and the dihedral angle between the two benzene rings is 67.33 (1)° .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, 2-(4-chlorophenoxy) acetyl chloride has a melting point of 18-20 °C and a boiling point of 141-142 deg C / 17 mm .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, 4-Chlorophenoxyacetyl Chloride has an average mass of 205.038 Da and a Monoisotopic mass of 203.974487 Da .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibitory Activities

Research has identified compounds with structures similar to 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide exhibiting significant enzyme inhibitory activities. For example, some natural products isolated from the sponge-derived fungus Arthrinium sp. SCSIO 41421 demonstrated notable enzyme inhibitory activities against acetylcholinesterase (AChE), a key enzyme in the nervous system (She et al., 2022). Similarly, novel 2-benzoylhydrazine-1-carboxamides were designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes with multiple clinical applications (Houngbedji et al., 2023).

Antimicrobial Activities

Various studies have synthesized carboxamide derivatives with significant antimicrobial properties. For instance, compounds synthesized from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid showed good antimicrobial activity, compared with standard drugs (Patel & Shaikh, 2011). Another study synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which exhibited in vitro antibacterial and antifungal activities (Desai et al., 2011).

Antioxidant and Antinociceptive Properties

A series of novel phenoxy acetyl carboxamides synthesized for evaluating antioxidant and antinociceptive activities demonstrated potential in scavenging radicals and eliciting antinociceptive activity in animal models. These properties were linked to their interactions with ATP-sensitive potassium channels and monoglyceride lipase enzyme (Manjusha et al., 2022).

Anticancer Activity

Carboxamide derivatives have been synthesized with the aim of evaluating their anticancer properties. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were synthesized and showed inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).

Wirkmechanismus

Target of Action

It’s known that the compound has abenzylic position , which is a common site for various chemical reactions. These reactions often involve the formation of resonance-stabilized carbocations , suggesting that the compound might interact with its targets through similar mechanisms.

Mode of Action

The compound’s mode of action likely involves interactions at the benzylic position. It’s known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through similar pathways, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given the compound’s potential to undergo reactions at the benzylic position, it’s plausible that it could affect various biochemical pathways involvingbenzylic halides . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

The compound’smolecular weight is known to be 205.04 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the compound’s potential to interact with its targets through sn1 or sn2 pathways , it’s plausible that it could induce changes in the targets’ structure or function, leading to various molecular and cellular effects.

Action Environment

It’s known that the compound has aboiling point of 142 °C/17 mmHg and a melting point of 18.8 °C , suggesting that it might be stable under a wide range of environmental conditions.

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of “1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide” and similar compounds could involve further exploration of their potential as effective acetyl and butyrylcholinesterase enzyme inhibitors . They could also be investigated for their potential as lead molecules against diseases like Alzheimer’s .

Eigenschaften

IUPAC Name |

1-[2-(4-chlorophenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-20-18(23)16-10-12-4-2-3-5-15(12)21(16)17(22)11-24-14-8-6-13(19)7-9-14/h2-9,16H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORZSRYKTGYIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)

![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)